

Application Notes and Protocols: Nourseothricin for Selection in Filamentous Fungi

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Compound of Interest

Compound Name: Streptoethricin

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Audience: Researchers, scientists, and drug development professionals.

Introduction to Nourseothricin (NTC)

Nourseothricin (NTC), also known as clonNAT, is a potent aminoglycoside antibiotic belonging to the **streptoethricin** class.^[1] It is a natural mixture of **streptoethricins** C, D, E, and F, with D and F being the predominant components (>85%).^{[2][3]} NTC is an effective selection agent for a wide array of organisms, including gram-positive and gram-negative bacteria, yeasts, plants, and notably, filamentous fungi.^{[1][2]}

Mechanism of Action: Nourseothricin inhibits protein synthesis by binding to the ribosome, which leads to misreading of the mRNA template and the incorporation of incorrect amino acids into the growing polypeptide chain.^{[2][4]} This disruption of protein integrity ultimately leads to cell death.

Resistance Mechanism: Resistance to Nourseothricin is conferred by the nourseothricin acetyltransferase gene (nat1 or sat), originally isolated from *Streptomyces noursei*.^{[5][6]} The nat1 gene product, the Nourseothricin Acetyltransferase (NAT) enzyme, inactivates the antibiotic. It catalyzes the transfer of an acetyl group from acetyl-coenzyme A to the β -amino group of the β -lysine residue of NTC, rendering it unable to bind to the ribosome.^{[1][4]} This intracellular resistance mechanism prevents degradation of the antibiotic in the culture medium, ensuring stable selection pressure.^{[2][4]}

Advantages of Nourseothricin as a Selection Marker

The *nat1* gene serves as an excellent dominant selectable marker for the genetic transformation of filamentous fungi for several key reasons:

- **High Stability:** NTC is highly stable as a powder and in solution, retaining over 90% of its activity after one week under typical cultivation conditions.^{[2][3][4]} It is stable across a pH range of 2-8 and at temperatures up to 75°C.^[4]
- **Broad Applicability:** It is effective against a wide range of filamentous fungi, making it a versatile tool for various research models.^[7]
- **Low Background:** The intracellular localization of the NAT resistance protein means it is not secreted into the medium, preventing the detoxification of the selection plate and the growth of satellite colonies.^{[2][4]}
- **No Cross-Resistance:** NTC shows no cross-reactivity with other commonly used aminoglycoside antibiotics such as Hygromycin B or G418 (Geneticin®), allowing for its use in combination or sequential transformations with other markers.^{[2][4]}
- **Regulatory Advantage:** It is not used in human or veterinary medicine, avoiding potential conflicts with regulatory requirements for downstream applications.^{[2][4]}

Quantitative Data for Nourseothricin Selection

The optimal concentration of Nourseothricin must be determined empirically for each fungal species and strain. However, published data provide effective starting points for optimization.

Table 1: Recommended Nourseothricin Concentrations for Inhibition of Wild-Type Filamentous Fungi

Fungal Species	Effective Concentration (µg/mL)	Notes	Reference
Acremonium chrysogenum	25	For growth inhibition on solid media.	[5][7]
Aspergillus species	20 - 120	General range.	[7]
Aspergillus niger	80 - 100	Effective for ATMT selection, often with a top agar overlay to reduce false positives.	[8]
Fusarium species	25 - 200	General range.	[7]
Neurospora crassa	50	Sufficient for complete growth inhibition.	[7][9]
Penicillium brevicompactum	10	Highly sensitive; low concentrations are effective.	[10]
Penicillium chrysogenum	40 - 200	General range.	[7]
Penicillium funiculosum	>50	Exhibits high intrinsic tolerance; use with efflux pump inhibitors may be required.	[11]
Sordaria macrospora	50	For growth inhibition on solid media.	[5]
Trichophyton mentagrophytes	50 - 200	Initial selection at 50 µg/mL, with increasing concentrations in overlays up to 200 µg/mL.	[12][13]

Table 2: Transformation Frequencies Using Nourseothricin Selection

Fungal Species	Transformation Method	Transformation Frequency	Reference
Acremonium chrysogenum	Protoplast-mediated	10 - 40 transformants / 10 µg DNA	[5] [14]
Sordaria macrospora	Protoplast-mediated	10 - 40 transformants / 10 µg DNA	[5] [14]
Aspergillus niger	Agrobacterium-mediated (ATMT)	87 ± 18 transformants / 10 ⁶ conidia	[8]
Trichophyton mentagrophytes	Agrobacterium-mediated (ATMT)	78 transformants / 10 ⁷ cells	[13]
Penicillium brevicompactum	Protoplast-mediated (Gene Deletion)	4 - 10% homologous integration	[10]

Experimental Protocols

Before performing transformations, it is critical to determine the lowest concentration of Nourseothricin that completely inhibits the growth of the wild-type fungal strain.

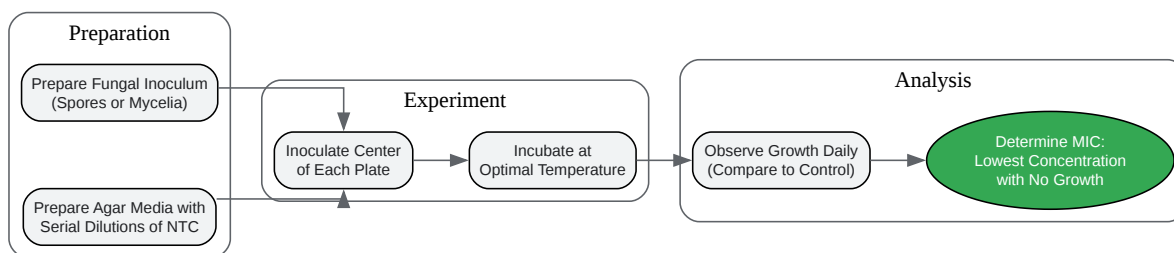
Materials:

- Fungal strain of interest
- Appropriate solid growth medium (e.g., PDA, Vogel's Medium)
- Nourseothricin stock solution (e.g., 100 mg/mL in sterile water)
- Sterile petri dishes
- Fungal spores or mycelial fragments

Procedure:

- Prepare the fungal growth medium and autoclave. Allow it to cool to a handling temperature of 50-55°C.

- Prepare a series of Nourseothricin concentrations (e.g., 0, 10, 25, 50, 75, 100, 150, 200 µg/mL) by adding the appropriate volume of the NTC stock solution to molten agar. Mix thoroughly but gently to avoid bubbles.
- Pour the plates and allow them to solidify completely.
- Inoculate the center of each plate with an equal number of fungal spores (e.g., 10^4 spores in a 5 µL drop) or a small agar plug of fresh mycelia.
- Incubate the plates at the optimal growth temperature for the fungus.
- Monitor the plates daily for 5-10 days, comparing the growth on NTC-containing plates to the control plate (0 µg/mL).
- The MIC is the lowest concentration of Nourseothricin that completely prevents visible growth. For selection, a concentration equal to or slightly higher than the MIC is typically used.



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Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC) of Nourseothricin.

This protocol provides a general framework for transforming fungi using the *nat1* marker. It should be optimized for the specific species.

A. Vector Construction

- The nat1 coding sequence should be cloned into a fungal expression vector.
- Expression must be driven by a strong, constitutive promoter that is active in the target fungus, such as the Aspergillus nidulans trpC or gpdA promoter.[5][9] A suitable terminator sequence (e.g., trpC terminator) should follow the nat1 gene.
- For gene deletions via homologous recombination, the PtrpC-nat1-TtrpC cassette should be flanked by ~1-2 kb sequences homologous to the regions directly upstream and downstream of the target gene.[10]

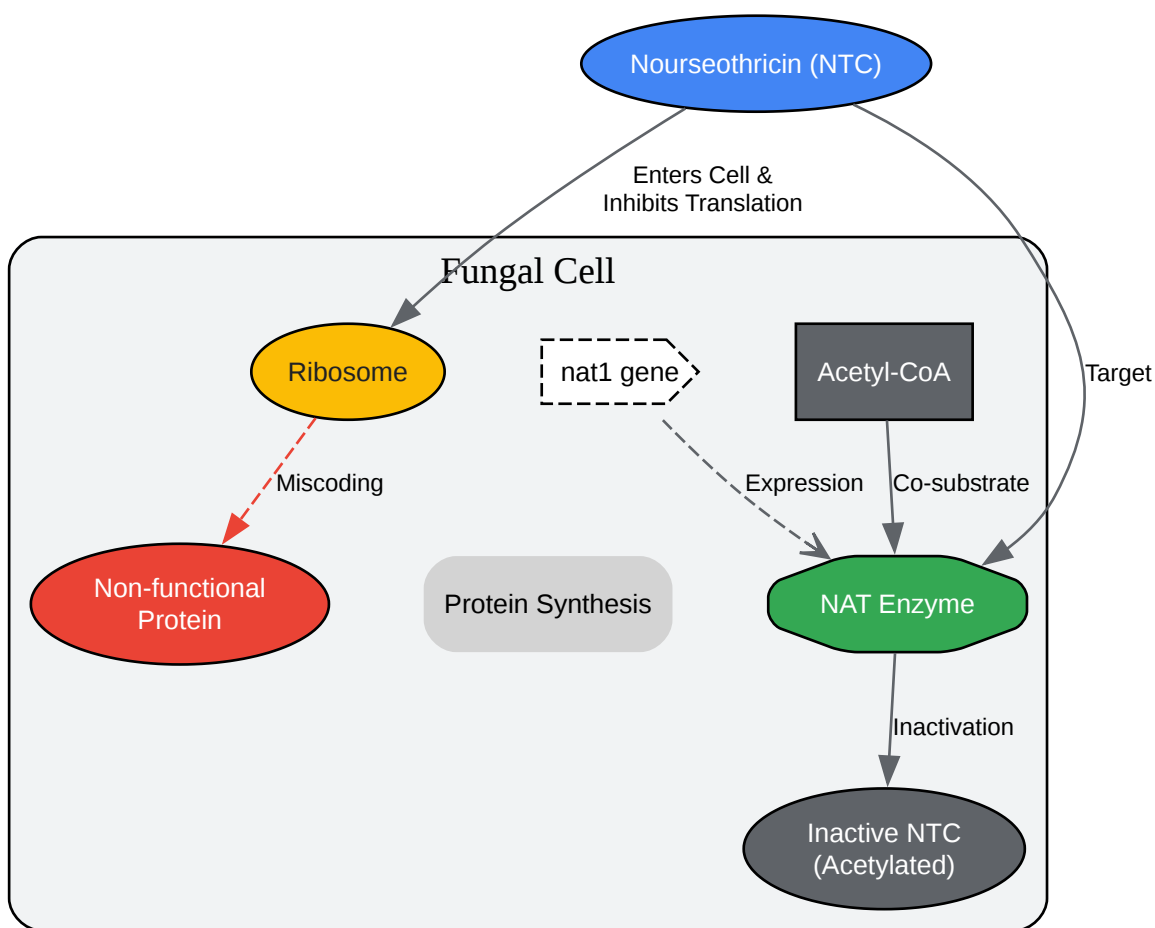
B. Protoplast Preparation

- Inoculate the fungal strain in a suitable liquid medium and grow to the early-to-mid logarithmic phase.
- Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl, 1.2 M Sorbitol).
- Resuspend the mycelia in the osmotic stabilizer solution containing a cell wall-degrading enzyme mixture (e.g., Vinotaste® Pro, Glucanex®, Lysing Enzymes from Trichoderma).
- Incubate with gentle shaking (80-110 rpm) at 25-30°C for 2-4 hours, periodically checking for protoplast release under a microscope.
- Separate the protoplasts from mycelial debris by filtering through sterile glass wool or Miracloth.
- Pellet the protoplasts by gentle centrifugation (e.g., 1,500 x g for 10 min).
- Carefully wash the protoplasts two to three times with the ice-cold osmotic stabilizer solution, followed by a final wash in STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl₂).
- Resuspend the protoplasts in STC buffer to a final concentration of 10⁷ - 10⁸ protoplasts/mL.

C. Transformation and Selection

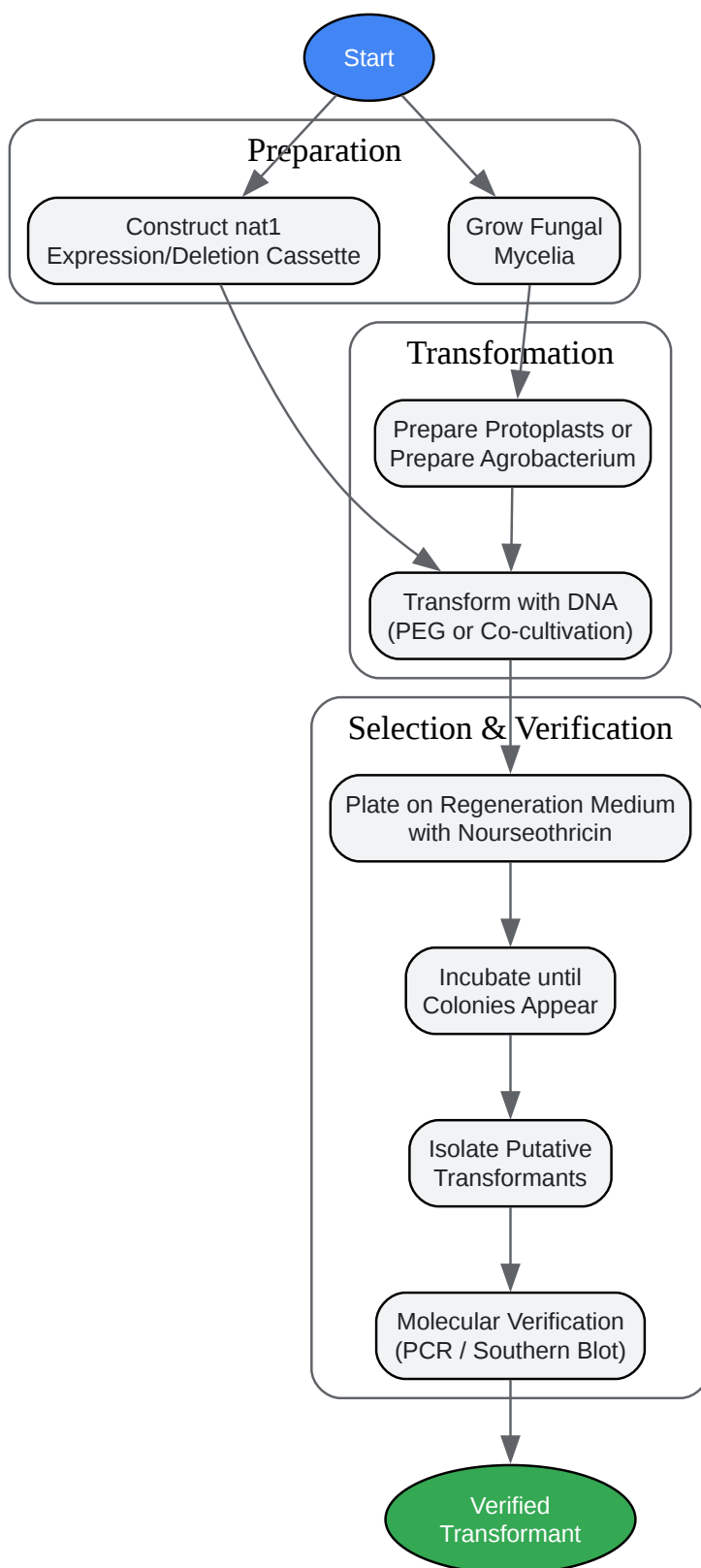
- To 100 μ L of the protoplast suspension, add 5-10 μ g of transforming DNA (linearized plasmid or PCR-generated deletion cassette).
- Incubate on ice for 20-30 minutes.
- Add 1 mL of PEG solution (e.g., 40% PEG 4000, 50 mM CaCl_2 , 10 mM Tris-HCl pH 7.5) and mix gently by inversion. Incubate at room temperature for 15-25 minutes.
- Add the transformation mixture to 10 mL of molten (45°C) regeneration medium (e.g., complete medium supplemented with the osmotic stabilizer).
- Pour the mixture onto plates containing a solid base of regeneration medium supplemented with Nourseothricin at the predetermined selective concentration. This top-agar overlay method can help reduce stress on the regenerating protoplasts.
- Incubate the plates at the optimal temperature for 5-14 days until transformant colonies appear.
- Isolate individual colonies onto fresh selective plates to confirm resistance and obtain pure cultures for molecular analysis (PCR, Southern blot) to verify cassette integration.

Visualizations



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Caption: Mechanism of Nourseothricin action and *nat1*-mediated resistance in fungi.



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Caption: General workflow for Nourseothricin-based selection of fungal transformants.

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